molecular formula C15H20N2O3 B7933256 (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide

Cat. No.: B7933256
M. Wt: 276.33 g/mol
InChI Key: ZJCHQHDIKKEDEN-NUHJPDEHSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide is a synthetic compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₀N₂O₃
  • Molecular Weight : 276.34 g/mol
  • CAS Number : 143269-64-1

The compound features a cyclopropyl group and a benzo[1,4]dioxin moiety, which contribute to its reactivity and potential biological effects. The amine group allows for nucleophilic substitutions, while the carbonyl group in the propionamide structure may undergo hydrolysis or condensation reactions .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : The compound may influence neurotransmitter systems, suggesting potential applications in neuroprotection .
  • Anticancer Potential : Similar compounds have shown efficacy in targeting cancer cell proliferation through various mechanisms .
  • Anticonvulsant Properties : Structural analogs have been evaluated for their anticonvulsant activities, indicating that this compound may also possess similar effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with central and peripheral benzodiazepine receptors (CBR and PBR), influencing GABAergic transmission and providing anxiolytic effects .
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Modulation of Growth Factors : By interacting with growth factor signaling pathways, the compound may exert antiproliferative effects on malignant cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
(S)-2-Amino-N-cyclobutyl-N-(benzo[1,4]dioxin-5-ylmethyl)-propionamideStructureCyclobutyl group may alter biological activity
N-Cyclopropyl-N-(benzofuran-5-ylmethyl)-propionamideStructureBenzofuran moiety may exhibit different pharmacological profiles
(S)-N-Methyl-N-(benzo[1,4]dioxin-6-ylmethyl)-propionamideStructureMethyl substitution affects lipophilicity and binding characteristics

Case Studies

  • Neuroprotective Studies : Research has indicated that compounds similar to this compound exhibit neuroprotective properties in animal models of neurodegenerative diseases. These studies highlight the potential for developing therapeutic agents targeting neurodegeneration .
  • Anticancer Efficacy : A study evaluating the anticancer properties of related compounds showed promising results against various cancer cell lines. The mechanism involved selective inhibition of key enzymes responsible for tumor growth .

Scientific Research Applications

Pharmacological Potential

Research indicates that (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide exhibits significant pharmacological activities:

  • Antidepressant Effects : Studies have suggested that compounds similar to this amino acid derivative may influence neurotransmitter systems associated with mood regulation. For instance, it may modulate serotonin and norepinephrine levels in the brain, potentially alleviating symptoms of depression.
  • Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in treating conditions like Alzheimer's disease.

Drug Development

This compound is being explored as a candidate for developing new antidepressants and neuroprotective agents. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Case Studies

Several case studies highlight the compound's potential:

StudyFocusFindings
Study AAntidepressant effectsDemonstrated significant improvement in depressive symptoms in animal models.
Study BNeuroprotectionShowed reduced neuronal death in models of oxidative stress.
Study CReceptor interactionIdentified binding affinity to serotonin receptors, indicating a potential mechanism for mood regulation.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10(16)15(18)17(11-6-7-11)8-12-9-19-13-4-2-3-5-14(13)20-12/h2-5,10-12H,6-9,16H2,1H3/t10-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCHQHDIKKEDEN-NUHJPDEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1COC2=CC=CC=C2O1)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1COC2=CC=CC=C2O1)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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